6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one
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Overview
Description
6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. The compound also features a piperazine moiety substituted with a methoxyphenyl group, which is linked to the chromen-2-one core via a methylene bridge. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the Piperazine Moiety: The piperazine moiety can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable piperazine derivative with a halomethylated chromen-2-one intermediate.
Methoxyphenyl Substitution: The final step involves the introduction of the methoxyphenyl group onto the piperazine ring. This can be achieved through a nucleophilic aromatic substitution reaction using a methoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chromen-2-one core can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of chromen-2-one ketone or carboxylic acid derivatives.
Reduction: Formation of dihydrochromen-2-one derivatives.
Substitution: Formation of substituted methoxyphenyl derivatives.
Scientific Research Applications
6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors, such as serotonin or dopamine receptors, leading to modulation of neurotransmitter activity.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways, resulting in altered cellular functions.
Signal Transduction: Modulation of signal transduction pathways, such as the MAPK or NF-κB pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: A structurally related compound with anticoagulant properties.
7-Hydroxy-4-methylcoumarin: Another chromen-2-one derivative with fluorescent properties.
4-Methoxychromen-2-one: A compound with similar structural features but different biological activities.
Uniqueness
6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one is unique due to its specific combination of a chromen-2-one core with a piperazine moiety and a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-26-18-5-2-16(3-6-18)23-10-8-22(9-11-23)14-15-12-21(25)27-20-7-4-17(24)13-19(15)20/h2-7,12-13,24H,8-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOLKIIXQAADOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=C3C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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